
Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride involves several synthetic routes and reaction conditions. One common method includes the esterification of 6-amino-3,3-dimethyl-5-oxohexanoic acid with methanol in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Applications De Recherche Scientifique
Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride can be compared with other similar compounds, such as:
Methyl 6-amino-3,5-dibromopicolinate: This compound has a similar amino group but differs in its bromine substituents.
Methyl 6-amino-3,3-dimethyl-5-oxohexanoate: The non-hydrochloride form of the compound. The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Propriétés
Formule moléculaire |
C9H18ClNO3 |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
methyl 6-amino-3,3-dimethyl-5-oxohexanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,4-7(11)6-10)5-8(12)13-3;/h4-6,10H2,1-3H3;1H |
Clé InChI |
OWLBPENJWYOSMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)CN)CC(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


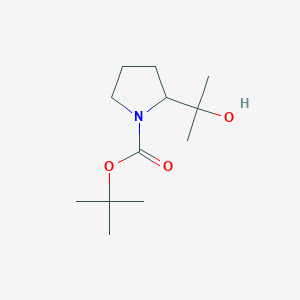
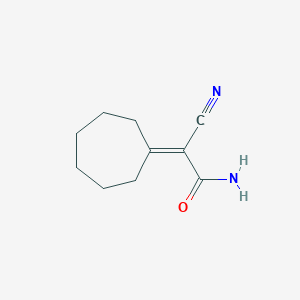
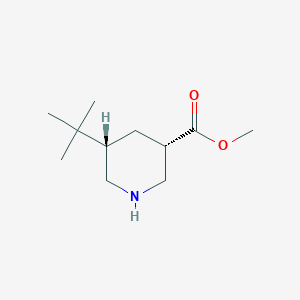
![5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13550710.png)
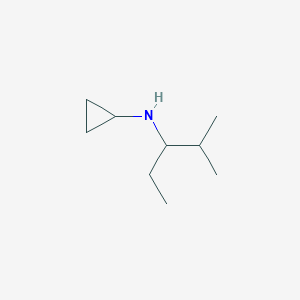
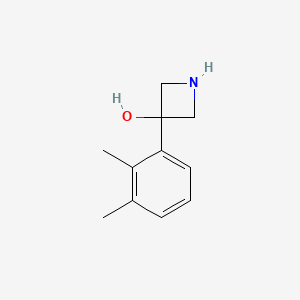
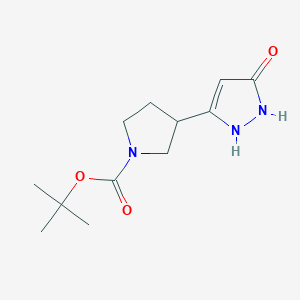
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13550741.png)
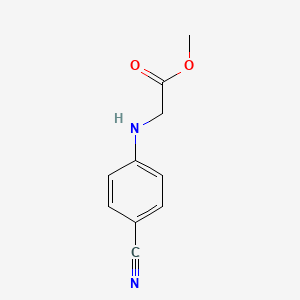
![6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B13550758.png)
![Decahydrocyclopenta[d]azepine](/img/structure/B13550772.png)
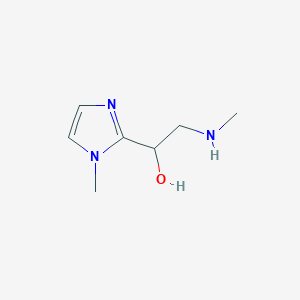
![1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride](/img/structure/B13550786.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)
